LPA2 antagonist 1
概要
説明
LPA2 antagonist 1 is an antagonist of the lysophosphatidic acid receptor 2 (LPA2), with an IC50 of 17 nM . It is selective for LPA2 over LPA1 and LPA3 . This compound inhibits HGF-induced phosphorylation of ERK and proliferation of HCT116 colon cancer cells in a concentration-dependent manner .
Chemical Reactions Analysis
LPA2 antagonist 1 is known to inhibit the phosphorylation of ERK induced by LPA in a concentration-dependent manner . It also inhibits the proliferation of HCT-116 colon cancer cells caused by LPA in a dose-dependent manner .Physical And Chemical Properties Analysis
LPA2 antagonist 1 is a solid substance with a molecular weight of 500.46 . It is white to off-white in color . The solubility of LPA2 antagonist 1 in DMSO is ≥ 100 mg/mL .科学的研究の応用
Asthma and Allergic Responses
LPA2 antagonists have been explored for their potential in treating asthma and allergic responses. A study by (Lee & Im, 2022) compared the effects of an LPA2 antagonist, H2L5186303, with an LPA2 agonist in an ovalbumin-induced allergic asthma model. The antagonist showed strong suppressive efficacy, reducing airway hyperresponsiveness, inflammatory cytokine levels, mucin production, and eosinophil numbers.
Cancer Research
The involvement of LPA receptors, including LPA2, in cancer cell proliferation, invasion, angiogenesis, and chemoresistance is significant. Jiang et al. (2007) highlighted the potential of LPA receptor antagonists in cancer therapy, noting that isoform-selective antagonists of the LPA G-protein-coupled receptors (GPCRs) can regulate cancer cell behaviors (Jiang et al., 2007). Another review by (Lin et al., 2021) discussed the therapeutic potentials of new LPA receptor antagonists in cancer progression and resistance.
Neurological Applications
In the context of spinal cord injuries (SCIs), LPA2 antagonists have emerged as a promising therapeutic strategy. Khiar-Fernández et al. (2022) developed a series of LPA2 antagonists and found that one compound, UCM-14216, showed efficacy in an in vivo mouse model of SCI, confirming the potential of LPA2 inhibition for treating SCIs (Khiar-Fernández et al., 2022).
Fibrosis and Wound Healing
LPA receptors, including LPA2, have been implicated in fibrotic diseases. Swaney et al. (2010) studied an LPA1 antagonist in treating lung fibrosis, highlighting the potential of targeting specific LPA receptors in fibrotic diseases (Swaney et al., 2010). Venkatraman et al. (2015) investigated the role of LPA in chemoresistance and found that LPA-induced stabilization of the Nrf2 transcription factor increased the expression of genes involved in drug resistance and oxidative stress responses, suggesting implications for cancer treatment (Venkatraman et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[(2S)-1-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]propan-2-yl]-7-methylthieno[3,2-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N5O2S2/c1-13-11-30-19-18(13)23-12-24-20(19)25-14(2)10-26-5-7-27(8-6-26)31(28,29)15-3-4-16(21)17(22)9-15/h3-4,9,11-12,14H,5-8,10H2,1-2H3,(H,23,24,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRNMVDTWIHULJ-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2NC(C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC2=C1N=CN=C2N[C@@H](C)CN3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
LPA2 antagonist 1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。